molecular formula C19H17ClFNO6S2 B2981908 N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide CAS No. 877816-95-0

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2981908
CAS RN: 877816-95-0
M. Wt: 473.91
InChI Key: XJQFFNIJGARFIB-UHFFFAOYSA-N
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Description

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClFNO6S2 and its molecular weight is 473.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • Linear Synthesis for Therapeutic Agents : A study described the linear synthesis of compounds similar to N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide, emphasizing their potential as therapeutic agents due to their inhibitory activity against α-glucosidase enzyme. These compounds were also evaluated for hemolytic and cytotoxic profiles, suggesting their suitability for further pharmacological studies (Abbasi et al., 2019).

Antitumor Activity

  • Antitumor Sulfonamides : Research into sulfonamide-focused libraries revealed compounds with significant antitumor activities. Some sulfonamides, sharing a similar structural framework, have been identified as potent cell cycle inhibitors and have progressed to clinical trials. The study highlights the role of gene expression changes in characterizing these compounds, offering insights into drug-sensitive cellular pathways (Owa et al., 2002).

Mechanism of Action

  • Drug-Tubulin Interactions : Another study investigated the interactions between sulfonamide drugs and tubulin, demonstrating that certain sulfonamides, including those structurally related to the compound , inhibit tubulin polymerization. This finding provides a mechanistic understanding of their antimitotic properties, crucial for the development of anticancer therapies (Banerjee et al., 2005).

Photophysical Properties

  • Influence of Substituent on Photophysical Properties : Research into the photophysical properties of sulfonamide derivatives highlighted the impact of substituents on fluorescence characteristics. This study offers valuable data for designing sulfonamide-based compounds with desired optical properties for potential applications in biological imaging and sensors (Bozkurt et al., 2016).

Carbonic Anhydrase Inhibition

  • Inhibition of Tumor-associated Isozyme IX : Sulfonamides have been identified as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This activity suggests their potential use as antitumor agents, underscoring the significance of structural modifications in enhancing specificity and potency against targeted isozymes (Ilies et al., 2003).

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO6S2/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQFFNIJGARFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide

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